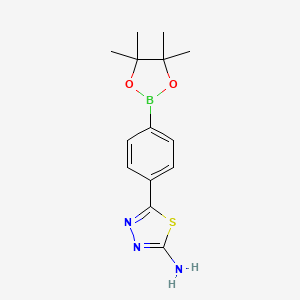

4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENYLBORONIC ACID PINACOL ESTER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is a compound that combines the structural features of a thiadiazole ring and a boronic acid esterThe presence of the boronic acid ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid ester group. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylboronic acid pinacol ester under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most extensively documented application of the compound, leveraging its boronic ester moiety for carbon–carbon bond formation.

Key Reaction Details

Example :

The compound reacts with 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole under Suzuki–Miyaura conditions to yield intermediates for anti-inflammatory agents (e.g., compounds 10 and 11 in Scheme 1 of ). The reaction achieves >80% yield with strict anhydrous conditions and inert atmosphere .

Mechanistic Insights

-

The boron atom undergoes transmetallation with palladium, followed by reductive elimination to form the biaryl bond.

-

The pinacol ester stabilizes the boronic acid, preventing protodeboronation .

Acylation of the Thiadiazole Amino Group

The primary amine on the thiadiazole ring undergoes nucleophilic acylation, critical for modifying biological activity.

Key Reaction Details

| Acylating Agent | Conditions | Products | Reference |

|---|---|---|---|

| Acyl chlorides (e.g., 2-bromobenzoyl chloride) | TEA (base), DCM, 0°C → RT | 2-Acylamino-1,3,4-thiadiazole derivatives |

Example :

Acylation with 2-bromobenzoyl chloride produces derivatives like compound 3 , a potent PGE₂ inhibitor (IC₅₀ = 0.2 μM) . The reaction requires temporary protection of reactive groups (e.g., phenolic –OH) using trimethylsilyl chloride .

Deprotection and Functional Group Interconversion

The pinacol ester can be hydrolyzed to the boronic acid under acidic conditions, enabling further diversification.

Key Reaction Details

| Conditions | Products | Application | Reference |

|---|---|---|---|

| 1M HCl, THF/H₂O (1:1), RT | Free boronic acid | Subsequent cross-coupling reactions |

Notes :

-

Hydrolysis is typically avoided in Suzuki reactions due to the ester’s superior stability.

-

The free boronic acid is prone to dimerization, necessitating in situ generation for downstream use.

Chan–Lam Coupling

The boronic ester participates in copper-mediated couplings with amines or alcohols.

Key Reaction Details

| Partner | Conditions | Products | Reference |

|---|---|---|---|

| Aniline derivatives | Cu(OAc)₂, pyridine, RT, 24h | Arylaminothiadiazole derivatives |

Limitations :

-

Yields are moderate (40–60%) compared to Suzuki reactions.

-

Competing protodeboronation occurs if steric hindrance is high.

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes substitution at the 2-position.

Key Reaction Details

| Nucleophile | Conditions | Products | Reference |

|---|---|---|---|

| Alkyl thiols | K₂CO₃, DMF, 60°C | Thioether-functionalized analogs |

Application :

Modification at this position alters electronic properties, impacting binding affinity in bioactive compounds (e.g., mPGES-1 inhibition ).

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid exhibit significant anticancer properties. For instance, a study demonstrated that these compounds inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies have shown that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazole ring enhance its antibacterial potency .

Pharmacological Studies

Pharmacological evaluations have revealed that 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester can act as a potential inhibitor of certain enzymes involved in disease pathways. This property is particularly useful in the design of drugs targeting specific biological mechanisms in diseases such as cancer and infections .

Material Science Applications

Nanocomposite Development

In material science, this compound has been utilized in the synthesis of nanocomposites. For example, it has been incorporated into reduced graphene oxide to create sensors with enhanced electrochemical properties. These sensors can detect various analytes with high sensitivity and selectivity .

Photovoltaic Materials

The incorporation of thiadiazole derivatives into photovoltaic materials has shown promise in enhancing solar energy conversion efficiency. The unique electronic properties of these compounds allow for better charge transport within solar cells .

Analytical Chemistry Applications

Sensor Development

this compound is being explored for use in sensor technology. Its ability to form complexes with various ions makes it suitable for developing selective sensors for environmental monitoring and biomedical applications. For instance, sensors based on this compound have been designed to detect heavy metals in water samples .

Chromatographic Techniques

The compound can also serve as a derivatizing agent in chromatographic techniques. Its boronic acid functionality allows for the selective binding of diols, enhancing the detection limits of various analytes during analysis .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid ester group reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. In biological applications, the thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

類似化合物との比較

Similar Compounds

Phenylboronic acid pinacol ester: Lacks the thiadiazole ring but is also used in Suzuki-Miyaura cross-coupling reactions.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the boronic acid ester group.

4-(5-Nitro-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester: Similar structure but with a nitro group instead of an amino group

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is unique due to the combination of the thiadiazole ring and the boronic acid ester group. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .

生物活性

The compound 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester represents a unique class of chemical entities with potential biological applications, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C12H17B N3O2S

- Molecular Weight : 251.25 g/mol

- CAS Number : 24388-23-6

This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives of 5-amino-1,3,4-thiadiazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (SMMC-7721) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Thiadiazole Derivatives in Cancer Treatment : A study published in MDPI reported that novel thiadiazole analogues exhibited potent anticancer activity against MCF-7 cells. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .

- In Vitro Studies : Another investigation focused on the antiproliferative effects of a related compound against human hepatocarcinoma and lung carcinoma cell lines. The study utilized MTT assays to assess cell viability and confirmed significant cytotoxicity at low micromolar concentrations .

- Mechanistic Insights : Research has shown that the incorporation of boronic acid derivatives enhances the biological activity of thiadiazoles by facilitating interactions with cellular targets involved in cancer progression. The pinacol ester form increases solubility and bioavailability, making it more effective in biological systems .

Other Biological Activities

Beyond anticancer properties, compounds like this compound have been investigated for other pharmacological activities:

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, providing a broader scope for therapeutic applications .

- Anti-inflammatory Effects : Thiadiazole-based compounds have also been noted for their potential to modulate inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases .

Summary of Biological Activities

特性

IUPAC Name |

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSIWJZOVXCOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。